4,4'-Sulfonylbis(tetrafluorophenol)
Description
4,4'-Sulfonylbis(tetrafluorophenol) is a sulfone-based compound featuring two tetrafluorophenol groups linked by a sulfonyl (–SO₂–) bridge. Sulfonylbis compounds are widely used as monomers in high-performance polymers, flame retardants, and specialty resins due to their thermal stability and chemical resistance . The tetrafluoro substitution likely enhances these properties by introducing electron-withdrawing effects, improving oxidative stability and reducing hydrophobicity compared to non-fluorinated analogs.
Properties
CAS No. |
61907-53-7 |
|---|---|
Molecular Formula |
C12H2F8O4S |
Molecular Weight |
394.20 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H2F8O4S/c13-1-5(17)11(6(18)2(14)9(1)21)25(23,24)12-7(19)3(15)10(22)4(16)8(12)20/h21-22H |
InChI Key |
MFQFQJBDURUEIX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)C2=C(C(=C(C(=C2F)F)O)F)F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Electronic Effects of Fluorine Substituents
The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, reducing reactivity toward electrophilic sulfonation. Strategies to counteract this include:
Purification and Isomer Control
Chromatographic separation is often required to isolate the para,para'-isomer from ortho,para' byproducts. Methanol-water mixtures (3:1 v/v) effectively precipitate the desired product while solubilizing impurities.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sulfonation with H$$2$$SO$$4$$ | 60–75 | >95 | Cost-effective, scalable | Corrosive conditions, long reaction times |
| SuFEx Fluorosulfurylation | 50–65 | 98–99 | Mild conditions, high functional group tolerance | Requires specialized reagents |
| Sulfonyl Chloride Coupling | 60–70 | 90–95 | Precise substitution control | Multi-step, intermediate instability |
Chemical Reactions Analysis
Types of Reactions: 4,4’-Sulfonylbis(tetrafluorophenol) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction Reactions: The sulfonyl group can undergo redox reactions, altering the oxidation state of the sulfur atom.
Condensation Reactions: The phenolic groups can engage in condensation reactions with aldehydes and ketones to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Condensation: Acid catalysts such as sulfuric acid or hydrochloric acid are often used.
Major Products: The major products formed from these reactions include various substituted phenols, sulfonates, and complex aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Sulfonylbis(tetrafluorophenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of advanced materials, including polymers and resins.
Biology: The compound’s stability and reactivity make it useful in the development of biochemical assays and diagnostic tools.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, coatings, and high-performance materials.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(tetrafluorophenol) involves its ability to interact with various molecular targets through its phenolic and sulfonyl groups. The electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The sulfonyl group can form strong interactions with nucleophiles, while the phenolic groups can engage in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key sulfonylbis compounds differ in substituents on the aromatic rings, which critically influence their physical, chemical, and application-specific behaviors:
Bisphenol S (4,4'-sulfonyldiphenol)
- Molecular Formula : C₁₂H₁₀O₄S
- Substituents : Hydroxyl (–OH) groups at the para positions.
- Properties : Melting point ~245–247°C; high thermal stability, used in polyethersulfone (PES) resins and as a BPA alternative .
- Applications : Food-contact polymers, epoxy resins, and flame-retardant materials .
4,4'-Sulfonylbis(2-methylphenol)
- Molecular Formula : C₁₄H₁₄O₄S
- Substituents : Methyl (–CH₃) groups at the ortho positions relative to hydroxyls.
- Properties : Melting point 273–276°C; higher rigidity due to steric hindrance from methyl groups .
- Applications : Specialty polymers requiring enhanced mechanical strength .
4,4'-Dichlorodiphenyl Sulfone
- Molecular Formula : C₁₂H₈Cl₂O₂S
- Substituents : Chlorine (–Cl) atoms at para positions.
- Properties: Melting point ~148–150°C; reactive monomer for polysulfone synthesis .
- Applications : High-temperature engineering plastics, filtration membranes .
4,4'-Sulfonylbis(fluorobenzene) (CAS 383-29-9)
- Molecular Formula : C₁₂H₈F₂O₂S
- Substituents : Fluorine (–F) atoms at para positions.
- Properties : NMR data (¹H: δ 7.17–7.21; ¹³C: δ 116.7, 130.4) confirm electron-withdrawing effects; used in cross-coupling reactions .
- Applications : Intermediate in pharmaceutical and agrochemical synthesis .
4,4'-Sulfonylbis[2-(2-propen-1-yl)phenol] (CAS 41481-66-7)
- Molecular Formula : C₁₈H₁₈O₄S
- Substituents : Allyl (–CH₂CH=CH₂) groups at ortho positions.
- Properties : Enhanced reactivity due to allyl groups; used in toxicology studies (e.g., ToxCast assays) .
- Applications: Potential monomer for functionalized polymers .
Comparative Data Table
Key Research Findings
- Synthetic Methods : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable precise functionalization of sulfonylbis compounds, as demonstrated in the synthesis of fluorinated and allyl-substituted derivatives .
- Thermal Stability : Fluorinated and chlorinated derivatives exhibit superior thermal resistance compared to hydroxylated analogs, making them ideal for high-performance polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
